Rac1 Inhibitor W56 - 1095179-01-3

Rac1 Inhibitor W56

Catalog Number: EVT-242692
CAS Number: 1095179-01-3
Molecular Formula: C74H117N19O23S
Molecular Weight: 1671.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rac1 is a small signaling G protein and belongs to the Rho family of GTPases. [, , , ] It acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. [] This cycling is regulated by Guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). [] Rac1 is involved in various cellular processes, including cell growth, differentiation, cytoskeletal organization, and migration. [, , , ]

The tryptophan residue at position 56 (W56) is located within a region of Rac1 crucial for interacting with GEFs and inhibitors. [, ] Mutation or alteration of this residue can significantly affect Rac1's ability to bind to these regulatory molecules and impact downstream signaling. [, ]

Mechanism of Action

Rac1 inhibitors are a class of small molecules that interfere with Rac1 signaling. [, , , , ] They work through various mechanisms:

  • Inhibiting GEF interaction: Some inhibitors, like NSC23766, block the interaction between Rac1 and its GEFs, preventing the exchange of GDP for GTP and keeping Rac1 in its inactive state. [, , , , , , ]
  • Direct binding and inhibition: Certain inhibitors directly bind to Rac1, potentially near the W56 residue, and allosterically inhibit its activity by affecting its conformation or interaction with other proteins. [, , ]
Applications
  • Cancer: Rac1 is often overexpressed or hyperactivated in cancer, contributing to tumor cell proliferation, invasion, and metastasis. [, , , , , , , , , , ] Rac1 inhibitors have shown promise in preclinical studies by reducing tumor growth and metastasis. [, , , , , , , , , , ]
  • Diabetic complications: Rac1 contributes to vascular dysfunction in diabetes. [] Inhibiting Rac1 has shown beneficial effects on endothelial function and platelet aggregation in diabetic models. []
  • Neurological disorders: Rac1 plays a role in neuropathic pain and potentially in fragile X syndrome. [, ] Rac1 inhibitors have shown some efficacy in reducing pain behaviors in animal models. [, ]
Future Directions
  • Developing more specific and potent Rac1 inhibitors: Current inhibitors often have off-target effects or limited bioavailability. []
  • Exploring combination therapies: Combining Rac1 inhibitors with other drugs might enhance their efficacy and overcome resistance mechanisms. []

EHop-016

Compound Description: EHop-016 is another small molecule identified as a Rac1 inhibitor []. It has shown efficacy in preclinical studies against esophageal squamous cell carcinoma by inhibiting cell proliferation, migration, and enhancing sensitivity to cisplatin []. Mechanistically, EHop-016 appears to downregulate glycolysis, potentially through the AKT/FOXO3a signaling pathway [].


AZA1

Compound Description: AZA1 is a novel small molecule inhibitor designed based on the structure of NSC23766 []. It demonstrates greater specificity by inhibiting both Rac1 and Cdc42 GTPase activity but not RhoA []. Preclinical studies in prostate cancer models suggest that AZA1 suppresses tumor growth by inhibiting cell cycle progression, migration, and inducing apoptosis [].


1D-142

Compound Description: 1D-142 belongs to a novel family of N,N'-disubstituted guanidines developed as Rac1 inhibitors []. Research indicates it possesses superior antiproliferative activity in cancer cell lines compared to earlier compounds in its class []. It effectively inhibits the interaction between Rac1 and its GEF, reduces Rac1-mediated NF-κB nuclear translocation, and shows promise in preclinical models of non-small cell lung cancer [].


R-Ketorolac

Compound Description: While traditionally known for its anti-inflammatory properties through cyclooxygenase inhibition (as S-ketorolac), R-ketorolac has been identified as a potential allosteric inhibitor of both Cdc42 and Rac1 []. Preclinical studies in ovarian cancer models suggest that R-ketorolac can inhibit cell adhesion, migration, and invasion, highlighting its potential as an anticancer agent [].

Properties

CAS Number

1095179-01-3

Product Name

Rac1 Inhibitor W56

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C74H117N19O23S

Molecular Weight

1671.93

InChI

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1

InChI Key

IRORVMNZPUKWEX-YRMQSWGASA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.